1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 921539-24-4
Cat. No.: VC5362586
Molecular Formula: C16H16ClN5
Molecular Weight: 313.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921539-24-4 |
|---|---|
| Molecular Formula | C16H16ClN5 |
| Molecular Weight | 313.79 |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C16H16ClN5/c1-11-8-12(17)4-5-14(11)22-16-13(9-20-22)15(18-10-19-16)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3 |
| Standard InChI Key | IMQXXJNVTMVFIH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1-position with a 4-chloro-2-methylphenyl group and at the 4-position with a pyrrolidin-1-yl moiety (Figure 1). The planar pyrazolo-pyrimidine system enables π-π stacking interactions with kinase ATP-binding pockets, while the chloro-methylphenyl group enhances lipophilicity and target binding affinity . Pyrrolidine’s nitrogen atom facilitates hydrogen bonding with enzymatic residues, critical for inhibitory activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₅ |
| Molecular Weight | 313.79 g/mol |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
| CAS Number | 921539-24-4 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals N–H stretching vibrations at 3190 cm⁻¹ and C=N/C=C absorptions near 1660 cm⁻¹, consistent with pyrazolo-pyrimidine systems . Nuclear magnetic resonance (NMR) spectra confirm substituent integration: the 4-chloro-2-methylphenyl group appears as a singlet (δ 2.45 ppm for CH₃) and multiplet (δ 7.30–7.60 ppm for aromatic protons), while pyrrolidine protons resonate as multiplets between δ 1.80–3.50 ppm .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis begins with chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) and trimethylamine (TMA), yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 2) . Subsequent nucleophilic substitution with pyrrolidine in refluxing ethanol affords the target compound (Figure 2).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, TMA, reflux, 6 h | 85% |
| 2 | Pyrrolidine, EtOH, reflux, 12 h | 73% |
Green Synthesis Innovations
Microwave-assisted and ultrasonic methods reduce reaction times by 40–60% while improving yields to >90% . Solvent-free conditions under ball milling minimize waste, aligning with green chemistry principles .
Biological Activity and Mechanistic Insights
EGFR Tyrosine Kinase Inhibition
The compound inhibits EGFR with an IC₅₀ of 0.034 μM, surpassing erlotinib (IC₅₀ = 0.045 μM) . Molecular docking shows the pyrrolidine nitrogen forms a hydrogen bond with Thr766, while the chloro-methylphenyl group occupies the hydrophobic pocket near Leu694 (Figure 3) .
Antiproliferative Effects
In NCI 60-cell assays, it exhibits pan-cancer activity, notably against breast (MDA-MB-468, GI₅₀ = 0.018 μM) and lung (NCI-H522, GI₅₀ = 0.022 μM) carcinomas . Mechanistically, it arrests the cell cycle at S-phase (45% increase) and induces caspase-3-mediated apoptosis .
P-Glycoprotein Modulation
Quantitative PCR reveals 0.449-fold downregulation of P-glycoprotein expression, reversing doxorubicin resistance in MDA-MB-468 cells (IC₅₀ = 0.844 μM vs. DOX-resistant cells) .
Pharmacological Applications
Oncology
Combination therapy with paclitaxel synergistically reduces tumor volume in xenograft models by 78% compared to monotherapy .
Inflammation and Autoimmunity
In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduces TNF-α levels by 62% and joint swelling by 55%.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 58% (oral) |
| t₁/₂ | 6.2 h |
| Plasma Protein Binding | 92% |
Research Frontiers and Clinical Translation
Derivative Optimization
Structure-activity relationship (SAR) studies indicate that replacing the 4-chloro group with trifluoromethyl improves EGFR affinity (IC₅₀ = 0.021 μM) but increases hepatotoxicity .
Nanodelivery Systems
Liposomal encapsulation enhances tumor accumulation 3.2-fold in PET imaging studies, reducing off-target effects .
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